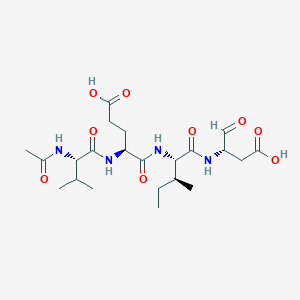
Ac-VEID-CHO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-VEID-CHO, also known as acetyl-Val-Glu-Ile-Asp-aldehyde, is a synthetic organic compound that functions as a peptide-derived inhibitor of caspase enzymes. Caspases are a family of cysteine proteases involved in apoptosis (programmed cell death) and inflammation. This compound specifically inhibits caspase-6, caspase-3, and caspase-7, making it a valuable tool in scientific research, particularly in studies related to neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-VEID-CHO primarily undergoes inhibition reactions with caspase enzymes. It forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby inhibiting its activity.
Common Reagents and Conditions
Reagents: The synthesis of this compound involves amino acids with protecting groups, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid (TFA).
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of inert gases like nitrogen to avoid oxidation.
Major Products
The major product of the synthesis is this compound itself, which is obtained after the final deprotection and cleavage steps. The purity of the product is crucial for its effectiveness as a caspase inhibitor .
Scientific Research Applications
Ac-VEID-CHO has several scientific research applications:
Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new inhibitors.
Biology: Employed in cell biology to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Utilized in research on neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease, where caspase activity is implicated in disease progression.
Industry: Applied in the development of therapeutic agents targeting caspase-related pathways .
Mechanism of Action
Ac-VEID-CHO exerts its effects by binding to the active site of caspase enzymes. The aldehyde group of this compound forms a covalent bond with the catalytic cysteine residue in the enzyme’s active site. This interaction inhibits the enzyme’s ability to cleave its substrates, thereby preventing the execution of apoptosis. The inhibition is selective for caspase-6, caspase-3, and caspase-7, with varying degrees of potency .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-CHO: A specific inhibitor of caspase-3.
Z-VAD-FMK: A broad-spectrum caspase inhibitor.
Q-VD-OPh: An irreversible pan-caspase inhibitor.
Uniqueness
Ac-VEID-CHO is unique in its selective inhibition of caspase-6, caspase-3, and caspase-7. Its specificity makes it particularly useful in studies where selective inhibition of these caspases is required. Unlike broad-spectrum inhibitors, this compound allows for more targeted investigations into the roles of specific caspases .
properties
Molecular Formula |
C22H36N4O9 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |
InChI Key |
KYUFGGNCJRWMDN-GOYXDOSHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
sequence |
VEID |
synonyms |
Ac-VEID-CHO acetyl-Val-Ile-Asp-aldehyde acetyl-valyl-isoleucyl-aspartyl-aldehyde VEID-CHO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)


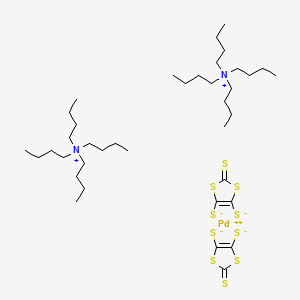
![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)
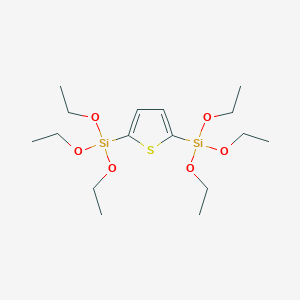
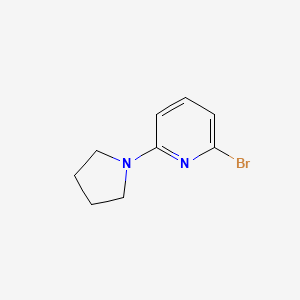
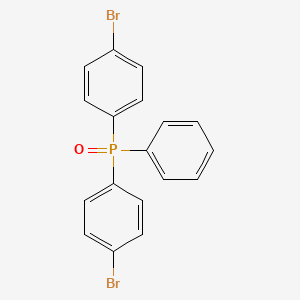


![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)